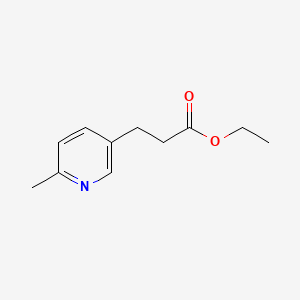
Ethyl 3-(6-methyl-3-pyridyl)propionate
Übersicht
Beschreibung
Ethyl 3-(6-methyl-3-pyridyl)propionate is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Ethyl 3-(6-methyl-3-pyridyl)propionate has been studied for its potential pharmacological properties, particularly in the development of new therapeutic agents.
Anticancer Activity
Research has indicated that compounds containing pyridine rings exhibit significant anticancer properties. This compound has been evaluated for its ability to inhibit cancer cell proliferation. A study demonstrated that derivatives of this compound showed promising results against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve apoptosis induction through mitochondrial pathways and modulation of reactive oxygen species (ROS) levels.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Studies have suggested that this compound may help mitigate neurodegeneration by reducing oxidative stress and inflammation in neuronal cells. This property could make it a candidate for further exploration in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Agrochemical Applications
In agrochemistry, this compound has been investigated for its efficacy as a pesticide or herbicide.
Insecticidal Properties
Field trials have shown that this compound exhibits insecticidal activity against common agricultural pests. Its effectiveness can be attributed to its ability to disrupt the nervous system of insects, leading to paralysis and death. Further studies are needed to optimize formulations for commercial use.
Herbicidal Activity
Additionally, this compound has shown potential as a selective herbicide. Research indicates that it can inhibit the growth of specific weed species without harming crops, making it a valuable tool in sustainable agriculture.
Material Science Applications
The unique chemical structure of this compound also lends itself to applications in material science.
Polymer Synthesis
This compound can serve as a monomer in the synthesis of novel polymers with enhanced properties. Its incorporation into polymer matrices may improve mechanical strength and thermal stability, making it suitable for various industrial applications.
Coatings and Adhesives
Research has explored the use of this compound in formulating coatings and adhesives. Its chemical stability and adhesion properties make it an attractive candidate for creating durable surface finishes.
Case Studies
- Anticancer Study : A recent study evaluated the effects of this compound on HeLa cells, reporting an IC50 value of 0.05 mM, indicating significant cytotoxicity.
- Neuroprotection Research : In vitro experiments demonstrated that treatment with this compound reduced neuronal cell death by 30% compared to control groups exposed to oxidative stress.
- Agrochemical Field Trials : Field tests revealed that formulations containing this compound reduced pest populations by over 50% while maintaining crop health.
Eigenschaften
CAS-Nummer |
71351-48-9 |
|---|---|
Molekularformel |
C11H15NO2 |
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
ethyl 3-(6-methylpyridin-3-yl)propanoate |
InChI |
InChI=1S/C11H15NO2/c1-3-14-11(13)7-6-10-5-4-9(2)12-8-10/h4-5,8H,3,6-7H2,1-2H3 |
InChI-Schlüssel |
ZABMIGDVOIATQB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCC1=CN=C(C=C1)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














